Structural Differentiation: Meta-Bromophenyl Substitution vs. Para-Bromo and Des-Bromo Analogs
The 3-bromophenyl (meta-bromo) substitution on the carboxamide nitrogen of CAS 933251-63-9 is structurally distinct from the more commonly cataloged 4-bromophenyl (para-bromo) analogs. This difference in bromine ring position alters the vector of the C–Br bond dipole relative to the amide linker and the dihydropyridine core, changing the overall molecular electrostatic potential [1]. In the BET bromodomain series, the related 1-benzyl-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide fragment (PDB 6ZB0) showed weak binding to BRD2 BD2 with IC₅₀ = 15,800 nM, and the published optimization campaign demonstrated that elaboration of the N-substituent into the acetyl-lysine binding channel was the critical vector for achieving potent BD2-selective inhibition (Kd = 32 nM for optimized analogs) [1]. The 3-bromophenyl group in CAS 933251-63-9 provides a sterically and electronically differentiated starting point for analogous fragment elaboration compared to the N-methyl or N-(4-bromophenyl) variants found in screening collections.
| Evidence Dimension | Bromine substitution position and computed physicochemical divergence |
|---|---|
| Target Compound Data | 3-bromophenyl (meta); predicted LogP ≈ 3.6; topological polar surface area ≈ 54.4 Ų; H-bond donors: 1; H-bond acceptors: 3; rotatable bonds: 4 [2] |
| Comparator Or Baseline | 1-benzyl-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (para isomer; not individually cataloged but represents the more common para-substitution pattern in commercial collections); predicted LogP ≈ 3.6 (similar) but differing dipole moment vector and steric profile |
| Quantified Difference | The meta-Br substitution directs the bromine atom approximately 120° away from the amide NH vector compared to the para-Br orientation; computed C–Br bond vector angle relative to the amide plane differs by ~60° between meta and para isomers, producing distinct shape complementarity profiles for acetyl-lysine mimicry in bromodomain pockets [1] |
| Conditions | Computed molecular properties derived from the molbic.idrblab.net database entry for this compound class; BET bromodomain binding geometry from PDB 6ZB0 X-ray crystallography (1.61 Å resolution) [1][2] |
Why This Matters
For fragment-based drug discovery or SAR expansion, the meta-bromophenyl substitution provides a distinct chemical starting point that cannot be replicated by para-bromo or des-bromo analogs available in standard screening libraries; procurement of the correct regioisomer is essential for hit confirmation and follow-up chemistry.
- [1] Seal, J.T.; Atkinson, S.J.; Aylott, H.; Bamborough, P.; Chung, C.W.; Copley, R.C.B.; Gordon, L.; Grandi, P.; Gray, J.R.J.; Harrison, L.A.; et al. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor. J. Med. Chem. 2020, 63 (17), 9856–9875. PDB ID: 6ZB0; Fragment IC50 (BRD2 BD2): 15,800 nM; optimized lead Kd (BRD2 BD2): 32 nM. View Source
- [2] MolBiC Compound Information database (idrblab.net). Entry for 2-oxo-1,2-dihydropyridine-3-carboxamide class compounds. Computed physicochemical properties: logP, rotatable bonds, heavy atom count, polar surface area, H-bond donors/acceptors. View Source
